molecular formula C16H19NO3.HBr B1165085 Norgalanthamine HBr

Norgalanthamine HBr

Cat. No.: B1165085
M. Wt: 354.24
Attention: For research use only. Not for human or veterinary use.
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Description

Norgalanthamine HBr is a hydrobromide salt form of Norgalanthamine, which is a key metabolite and potential impurity of Galantamine . Galantamine is a well-characterized acetylcholinesterase (AChE) inhibitor and allosteric potentiator of nicotinic acetylcholine receptors (nAChRs) used in the management of mild to moderate Alzheimer's disease . As a derivative, this compound is of significant interest in pharmaceutical and analytical research. It serves as a critical reference standard in the development and validation of analytical methods for the quantification of impurities in Galantamine active pharmaceutical ingredients (APIs), supporting compliance with regulatory guidelines for drug manufacturing . Furthermore, this compound provides a valuable tool for researchers investigating the metabolic pathways of Galantamine . Studying metabolites like Norgalanthamine is essential for understanding the pharmacokinetics, safety profile, and overall biotransformation of the parent drug. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H19NO3.HBr

Molecular Weight

354.24

Origin of Product

United States

Iii. Elucidation of Biosynthetic Pathways Relevant to Norgalanthamine and Galanthamine Type Alkaloids

Precursor Incorporation Studies in Alkaloid Biosynthesis

Early investigations into Amaryllidaceae alkaloid biosynthesis utilized radioactive isotope labeling studies to trace the incorporation of potential precursors. These studies provided the first insights into the building blocks of these compounds. Tyramine (B21549), derived from tyrosine, and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), originating from the phenylpropanoid pathway, were shown to be incorporated into various Amaryllidaceae alkaloids, including galanthamine (B1674398). nih.govoup.com Further radiolabel studies confirmed that tyramine and 3,4-DHBA condense to form norbelladine (B1215549), which serves as a central scaffold for the biosynthesis of all Amaryllidaceae alkaloids. oup.comgoogle.com

Studies using [3-14C]phenylalanine and [3-14C]tyramine demonstrated their incorporation into haemanthamine (B1211331) in Nerine bowdenii. nih.gov Degradation experiments on haemanthamine produced from radiolabeled tyramine helped determine the placement of the labeled carbons. nih.gov Similarly, studies with [2-14C]tyrosine and [1-14C]tyrosine in other species like Sprekelia formosissima and Narcissus 'Twink' also provided insights into carbon incorporation. nih.gov Precursors such as [3-14C]trans-cinnamic acid, [3-14C]4-hydroxycinnamic acid, [3H]3,4-dihydroxybenzaldehyde, and [7-14C]4-hydroxybenzaldehyde also showed incorporation into haemanthamine, suggesting a pathway from phenylalanine to 3,4-dihydroxybenzaldehyde involving these intermediates. nih.gov

Enzymatic Steps in the Biosynthetic Cascade

The conversion of primary metabolites into Amaryllidaceae alkaloids involves a series of enzymatic reactions. The initial steps include the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL) and the decarboxylation of tyrosine to tyramine by tyrosine decarboxylase (TYDC). nih.govnih.govresearchgate.net TYDC activity has been studied in species like Narcissus aff. pseudonarcissus, Lycoris radiata, and L. aurea. oup.compeerj.com

Following the formation of tyramine and 3,4-DHBA, these precursors condense to form a Schiff base intermediate, which is then reduced to form norbelladine and its derivatives. nih.gov The enzymes catalyzing these specific condensation and reduction steps are not fully characterized, although norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR) or a combination thereof are implicated in the condensation of tyramine and 3,4-DHBA to norbelladine. nih.gov

Norbelladine is subsequently methylated to form 4'-O-methylnorbelladine. google.com This methylation step is catalyzed by norbelladine 4'-O-methyltransferase (N4OMT). researchgate.net Studies have identified and characterized cDNAs encoding N4OMT in various Narcissus species. google.com

Transcriptome and proteomic analyses have been employed to identify candidate genes and enzymes involved in the pathway by correlating gene expression with alkaloid production. nih.govresearchgate.net Key enzymes like NNR (noroxomaritidine/norcraugsodine reductase), N4OMT, and CYP96T have been found to be highly expressed in bulbs, consistent with the higher concentration of galanthamine in these organs in Lycoris radiata. researchgate.net

Role of Oxidative Phenol (B47542) Coupling in Amaryllidaceae Alkaloid Formation

A pivotal step in the biosynthesis of Amaryllidaceae alkaloids is the intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. frontierspartnerships.orgrsc.org This reaction, suggested to be catalyzed by cytochrome P-450 dependent enzymes, leads to the formation of the different skeleton types characteristic of Amaryllidaceae alkaloids. chim.it Three main modes of C-C phenol coupling have been proposed: ortho-para', para-para', and para-ortho'. nih.govoup.comfrontierspartnerships.org These different coupling modes give rise to distinct alkaloid groups. nih.govfrontierspartnerships.org

For the galanthamine-type alkaloids, a para-ortho' phenol coupling reaction of O-methylnorbelladine is involved. nih.govchim.it This coupling leads to a dienone intermediate, which undergoes spontaneous cyclization via an ether bridge formation to yield N-demethylnarwedine. nih.govfrontierspartnerships.org The hypothesis that 4'-O-methylnorbelladine undergoes phenol coupling to synthesize alkaloids like galanthamine and haemanthamine has been supported by radiolabeled studies. oup.com

Synthetic approaches have also investigated oxidative phenolic coupling reactions of norbelladine derivatives to prepare Amaryllidaceae alkaloids, utilizing reagents like hypervalent iodine(III). acs.org

Norgalanthamine as a Biosynthetic Intermediate or Branch Point

Within the proposed biosynthetic pathway to galanthamine, norgalanthamine is considered an intermediate. Following the para-ortho' oxidative coupling of O-methylnorbelladine and spontaneous cyclization to N-demethylnarwedine, a stereoselective reduction of N-demethylnarwedine is proposed to yield norgalanthamine (also referred to as N-demethylgalanthamine). nih.govfrontierspartnerships.org Subsequently, N-methylation of norgalanthamine completes the biosynthesis, leading to the formation of galanthamine. nih.govgoogle.comfrontierspartnerships.org

Early studies had proposed narwedine as a direct precursor to galanthamine, but later research suggested that narwedine might not be a direct intermediate, and a reversible oxido-reductase could interconvert narwedine and norgalanthamine. nih.gov However, the revised scheme for galanthamine biosynthesis generally places norgalanthamine as the direct precursor to galanthamine via N-methylation. frontierspartnerships.org

The presence of norgalanthamine alongside galanthamine in various Amaryllidaceae species further supports its role as a related compound in the biosynthetic pathway. mdpi.com

Iv. Synthetic and Semi Synthetic Strategies for Norgalanthamine Hydrobromide and Its Analogues

Total Synthesis Approaches to the Galanthamine (B1674398) Skeleton

Total synthesis of the galanthamine skeleton presents a significant challenge due to its complex tetracyclic structure and the presence of a spiro quaternary carbon center chim.itacs.org. Numerous strategies have been developed over the years to address this challenge researchgate.netrsc.org.

Biomimetic Oxidative Coupling in Total Synthesis

Inspired by the proposed biosynthesis of galanthamine, biomimetic oxidative phenol (B47542) coupling has been a cornerstone in the total synthesis of the galanthamine skeleton chim.itrsc.org. This approach typically involves the intramolecular coupling of a substituted diaryl ether precursor, often a derivative of norbelladine (B1215549) chim.it. The key step is the formation of the spirocyclohexadienone intermediate, which subsequently undergoes an intramolecular oxa-Michael addition to form the dihydrofuran ring and the tetracyclic system chim.itrsc.org.

Early biomimetic syntheses, such as the pioneering work by Barton and Kirby, utilized oxidants like potassium ferricyanide, albeit often resulting in low yields chim.itrsc.org. Subsequent research focused on improving the efficiency and yield of this crucial oxidative coupling step through the use of different oxidants, including hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) chim.itjst.go.jpcapes.gov.br. Electrochemical methods have also been explored as a more sustainable alternative for the anodic oxidative aryl-phenol coupling rsc.orgresearchgate.netcardiff.ac.uk.

While the biomimetic approach is conceptually elegant and mirrors the natural pathway, achieving high yields and stereocontrol in the oxidative coupling step has been a significant area of research researchgate.netchim.it.

Transition Metal-Catalyzed Reactions in Alkaloid Synthesis

Transition metal-catalyzed reactions have played an increasingly important role in the total synthesis of galanthamine and related alkaloids, offering alternative strategies for constructing the complex ring system and establishing stereocenters researchgate.netrsc.org.

Palladium-catalyzed reactions, particularly the intramolecular Heck reaction, have been widely employed to construct the crucial quaternary carbon center and the dihydrofuran ring rsc.orgwikipedia.orgacs.org. This approach often involves the cyclization of an aryl halide or triflate with an olefin rsc.orgwikipedia.org. For instance, Trost and coworkers pioneered a catalytic asymmetric synthesis of (−)-galanthamine utilizing sequential palladium-catalyzed asymmetric allylic alkylation and intramolecular Heck reaction to build vicinal stereocenters with high enantioselectivity rsc.orgacs.org.

Other transition metal-catalyzed reactions, such as enyne ring-closing metathesis (RCM) catalyzed by Grubbs' catalyst, have been used to form cyclic systems within the galanthamine skeleton rsc.orgsoton.ac.uk. Rhodium-catalyzed cycloaddition reactions have also been explored as a means to construct the tetracyclic framework publish.csiro.aursc.org. These metal-catalyzed approaches often provide greater control over stereochemistry and can be more amenable to asymmetric synthesis compared to traditional oxidative coupling methods researchgate.netnih.gov.

Enantioselective Synthesis and Resolution Methods for Galanthamine

Given the biological significance of specific enantiomers of galanthamine and its derivatives, the development of enantioselective synthetic routes and resolution methods has been crucial researchgate.net.

Enantioselective total synthesis aims to construct the desired enantiomer directly using chiral reagents, catalysts, or starting materials researchgate.netrsc.orgacs.org. Approaches have included asymmetric reduction of ketones with chiral reagents, asymmetric allylic alkylation, and asymmetric catalysis with chiral transition metal complexes researchgate.netacs.org. For example, an enantioselective synthesis reported by Brown and coworkers utilized an enantioselective reduction of a propargylic ketone to establish a key chiral center rsc.orgsoton.ac.uk.

Resolution methods, on the other hand, involve the separation of enantiomers from a racemic mixture researchgate.netchim.itrsc.org. Classical chemical resolution using chiral resolving agents, such as tartaric acid derivatives, has been successfully applied to obtain enantiomerically pure galanthamine or its precursors chim.itrsc.orgtandfonline.com. Crystallization-induced dynamic resolution of intermediates like narwedine, a direct precursor to galanthamine, has also proven to be an efficient method for obtaining enantiomerically pure material on a larger scale chim.itrsc.orgwikipedia.org.

Semi-Synthetic Derivatization of Norgalanthamine and Galanthamine

Semi-synthetic approaches involve using naturally occurring galanthamine or norgalanthamine as starting materials for the synthesis of analogues and derivatives. This can be a more efficient route than total synthesis for preparing compounds with specific structural modifications publish.csiro.auub.edu.

N-Dealkylation and N-Alkylation Chemistry

Norgalanthamine is the N-demethylated analogue of galanthamine medchemexpress.comnih.gov. Therefore, N-dealkylation of galanthamine is a direct semi-synthetic route to norgalanthamine. Various methods for the N-dealkylation of tertiary amines, including chemical reagents, have been applied to galanthamine publish.csiro.aunih.govnih.gov.

Conversely, N-alkylation of norgalanthamine allows for the synthesis of galanthamine and other N-substituted derivatives. This involves the reaction of the secondary amine in norgalanthamine with an alkylating agent, such as methyl iodide for the synthesis of galanthamine publish.csiro.au. N-alkylation chemistry is also used to synthesize various N-substituted norgalanthamine derivatives, some of which have shown interesting biological properties ddg-pharmfac.netgoogle.com.

Phosphorylated Derivatives of Galanthamine and Analogues

The synthesis of phosphorylated derivatives of galanthamine has been explored through multi-step processes. One reported method involves the reaction of galanthamine with phosphorus oxychloride derivatives in the presence of a base, followed by further reactions with various nucleophiles such as amino alcohols, glycols, or amines. researchgate.netnih.gov For instance, galanthamine can be reacted with bis (2-chloroethyl) phosphoramidic dichloride or 4-nitrophenyl phosphorodichloridate in the presence of triethylamine (B128534) in dry tetrahydrofuran (B95107) to yield intermediates. researchgate.netnih.gov These intermediates can then be reacted with compounds like 2-aminoethanol, ethyleneglycol, ethylenediamine, 2-aminoethanethiol, 2-hydroxyethanethiol, or monopotassium dihydrogenphosphate to obtain the desired phosphorylated derivatives. researchgate.netnih.gov

Research into these phosphorylated derivatives has indicated promising activities, including antimicrobial and antioxidant properties, which were influenced by the presence of different bioactive groups. researchgate.netnih.gov While the synthesis focuses on galanthamine, similar phosphorylation strategies could potentially be applied to norgalanthamine or its derivatives to explore a related chemical space.

Data from a study on the synthesis of phosphorylated derivatives of galanthamine highlights the yields obtained for various compounds. researchgate.netnih.gov

Starting Material (Galanthamine)IntermediateReactantProductYield (%)
GalanthamineIntermediate 4 (from bis(2-chloroethyl)phosphoramidic dichloride)2-aminoethanolCompound 6High Yield
GalanthamineIntermediate 4EthyleneglycolCompound 7High Yield
GalanthamineIntermediate 4EthylenediamineCompound 8High Yield
GalanthamineIntermediate 42-aminoethanethiolCompound 9High Yield
GalanthamineIntermediate 42-hydroxyethanethiolCompound 10High Yield
GalanthamineIntermediate 4Monopotassium dihydrogenphosphateCompound 11High Yield
GalanthamineIntermediate 5 (from 4-nitrophenyl phosphorodichloridate)2-aminoethanolCompound 12High Yield
GalanthamineIntermediate 5EthyleneglycolCompound 13High Yield
GalanthamineIntermediate 5EthylenediamineCompound 14High Yield
GalanthamineIntermediate 52-aminoethanethiolCompound 15High Yield
GalanthamineIntermediate 52-hydroxyethanethiolCompound 16High Yield
GalanthamineIntermediate 5Monopotassium dihydrogenphosphateCompound 17High Yield

Note: Yields are described as "high yields" in the source material. researchgate.netnih.gov

Hybrid Molecule Design and Synthesis

Hybrid molecules incorporating the galanthamine scaffold, or potentially the norgalanthamine structure, are designed and synthesized to create multi-target directed ligands. This approach aims to combine the desirable properties of galanthamine, such as AChE inhibition and allosteric modulation of nicotinic receptors, with other pharmacologically active moieties. mdpi.comacs.orgspringernature.com The design often involves linking the galanthamine core to other molecules known to interact with different targets implicated in neurological disorders, such as amyloid-beta aggregation or NMDA receptors. mdpi.comacs.org

Various strategies are employed for the synthesis of these hybrid molecules. One common method involves the nucleophilic substitution of a modified norgalanthamine intermediate with a linker attached to the second active compound. mdpi.comddg-pharmfac.net For example, the synthesis of galanthamine-curcumin hybrids involved constructing a bromo-containing linker and then substituting it with norgalanthamine in the presence of a base like K₂CO₃. mdpi.com Another approach utilizes amide coupling reactions to link an amino-functionalized galanthamine derivative with a carboxylic acid-containing building block. mdpi.com Peptide coupling reagents like N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI) and 1-hydroxy-benzotriazole hydrate (B1144303) (HOBT) can be used for this purpose. mdpi.com

Research findings on galanthamine-based hybrid molecules demonstrate their potential as dual-site binding AChE inhibitors and their ability to interact with other targets. mdpi.comacs.orgspringernature.comresearchgate.net Studies have investigated hybrids combining galanthamine with moieties from compounds like curcumin (B1669340) or memantine. mdpi.comacs.org These hybrid molecules have shown varying affinities for AChE and other targets depending on the linker and the attached pharmacophore. mdpi.comacs.org The design process often involves molecular docking studies to predict the binding interactions and guide the synthesis of promising candidates. mdpi.comspringernature.comddg-pharmfac.net

Studies on galanthamine-memantine hybrids have shown that compounds synthesized by linking these two structures with spacers of different lengths and chemical compositions can act as nanomolar inhibitors of AChE and show micromolar affinities for the NMDA receptor. acs.org

Hybrid Molecule TypeGalanthamine MoietySecond MoietyLinker TypeKey Research Finding
Galanthamine-CurcuminGalanthamine coreCurcumin fragmentsVarious carbon spacersShowed higher affinities to AChE and less neurotoxicity than parent compounds; potential anti-amyloid aggregation activity. mdpi.com
Galanthamine-MemantineGalanthamineMemantineSpacers of different lengths/compositionNanomolar inhibition of AChE and micromolar affinity for NMDAR. acs.org
Galanthamine-PeptideGalanthaminePeptide moietyLinker (e.g., L-Asp)Decreased toxicity compared to galanthamine; potential inhibitory activity against AChE and β-secretase. nih.gov

These studies highlight the versatility of hybrid molecule design in creating compounds with multi-target activity, building upon the core structure of galanthamine or its analogues like norgalanthamine.

Vi. Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design Principles for Norgalanthamine and Galanthamine (B1674398) Derivatives

The design of norgalanthamine and galanthamine derivatives often focuses on modifying specific regions of the core structure to enhance desired properties such as inhibitory potency, selectivity towards different cholinesterases (acetylcholinesterase vs. butyrylcholinesterase), and potentially expand their activity to other targets like nicotinic receptors or anti-amyloid aggregation pathways. Galanthamine, as a natural alkaloid, has served as an attractive model compound for synthesizing novel drug candidates. nih.govresearchgate.net

Key areas for structural modification on the galanthamine scaffold, which are also relevant to norgalanthamine derivatives, include the nitrogen atom, the aromatic ring, and the allylic hydroxyl group. ddg-pharmfac.netscielo.br For instance, the presence of an allylic hydroxyl group has been identified as an important structural feature for AChE inhibition. scielo.br Modifications at the nitrogen atom, such as N-alkylation, have been explored to understand their impact on inhibitory activity. ddg-pharmfac.netresearchgate.net The design of bis-interacting ligands by attaching fragments targeting both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE is a strategy employed to improve dual-site binding.

Rationalizing N-Alkylation Effects on Biological Activity

N-alkylation, the addition of an alkyl group to the nitrogen atom, is a common modification performed on norgalanthamine, which is the N-demethylated form of galanthamine. ddg-pharmfac.netub.edu This modification can significantly influence the biological activity of the resulting derivatives. Studies have shown that N-substituted galanthamine derivatives exhibit varying degrees of AChE inhibitory activity compared to the parent compound. ddg-pharmfac.net

For example, N-allylnorgalanthamine and N-(14-methylallyl)-norgalanthamine have demonstrated more potent inhibition of AChE than galanthamine. researchgate.netnih.gov This suggests that the nature and size of the N-alkyl substituent play a crucial role in determining the inhibitory strength. Conversely, N-acetylnorgalanthamine and N-formylnorgalanthamine have shown decreased potency compared to galanthamine. ddg-pharmfac.net

Here is a table summarizing the effect of some N-substitutions on norgalanthamine compared to galanthamine's AChE inhibitory activity:

CompoundN-SubstituentRelative AChE Inhibitory Activity (vs. Galanthamine)Reference
GalanthamineMethyl1x ddg-pharmfac.netresearchgate.net
NorgalanthamineHydrogen (Demethyl)Decreased ddg-pharmfac.net
N-allylnorgalanthamineAllylMore potent researchgate.netnih.gov
N-(14-methylallyl)norgalanthamine14-methylallylMore potent researchgate.netnih.gov
N-acetylnorgalanthamineAcetyl4-times less potent ddg-pharmfac.net
N-formylnorgalanthamineFormyl43-times less potent ddg-pharmfac.net

Computational Approaches to SAR/SMR

Computational methods play a vital role in understanding the SAR and SMR of norgalanthamine and galanthamine derivatives, complementing experimental studies and guiding the design of novel compounds. dokumen.pub These approaches allow for the prediction of binding affinities, the analysis of interaction modes, and the simulation of molecular behavior.

Molecular Docking Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the binding affinity. dokumen.pubresearchgate.netub.edu For norgalanthamine and galanthamine derivatives interacting with AChE, docking studies help to visualize how these molecules fit into the active gorge of the enzyme and identify key residues involved in the interaction. nih.govresearchgate.netdergipark.org.tr

Docking studies have revealed that aromatic rings and charged groups, such as the tertiary amine, can enhance binding through interactions like π-cation interactions with residues like Asp 74, Trp 86, Tyr 130, Tyr 337, and Phe 338 in AChE. ddg-pharmfac.net The binding mode of galanthamine at the base of the active site gorge, interacting with both the acyl-binding pocket and the principal quaternary ammonium-binding site, has been elucidated through X-ray crystallography and confirmed by docking studies. researchgate.net Molecular docking can also be used to screen libraries of compounds virtually and prioritize those with potentially high binding affinities. researchgate.netmdpi.comnih.gov

Pharmacophore Modeling

Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. mdpi.comnih.govresearchgate.net Pharmacophore models can be derived from the structure of known active ligands (ligand-based) or from the 3D structure of the target protein's binding site (receptor-based). dokumen.pubfrontiersin.org

For galanthamine and its derivatives, pharmacophore models can capture key interaction features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic areas that are crucial for binding to AChE. mdpi.comresearchgate.net These models can then be used to virtually screen large databases of chemical compounds to identify potential new inhibitors that share these essential features. mdpi.comnih.govfrontiersin.org Receptor-based pharmacophore modeling, derived from the active site of AChE, can provide a more accurate representation of the required features by considering the complementarity of the binding site. dokumen.pub

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing for the study of conformational changes, the stability of interactions, and the identification of transient interactions that may not be captured by static docking studies. nih.govmdpi.comresearchgate.netmdpi.comdntb.gov.uaresearchgate.net

MD simulations of galanthamine and its derivatives with AChE have been used to evaluate the stability of the complexes and the interactions between the ligands and the enzyme over simulated time scales. mdpi.commdpi.com These simulations can reveal the dynamics of hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity. mdpi.comwu.ac.th For instance, MD simulations have shown that specific modifications can lead to the formation of additional hydrogen bonds, potentially explaining observed differences in activity. mdpi.com MD simulations can also help to understand the molecular basis for differences in the potency of different inhibitors by analyzing factors like hydrogen bond occupancies and interactions with specific residues. wu.ac.th

Correlation between Structural Modifications and Mechanistic Profiles

The correlation between structural modifications in norgalanthamine and galanthamine derivatives and their mechanistic profiles, particularly their interaction with cholinesterases, is a central theme in SAR/SMR studies. Alterations to the core structure can influence various aspects of the interaction, including binding affinity, selectivity, and the nature of inhibition (e.g., competitive, non-competitive).

As discussed in Section 6.2, N-alkylation directly impacts AChE inhibitory activity, with certain alkyl groups enhancing potency while others reduce it. ddg-pharmfac.netresearchgate.netnih.gov This highlights the sensitivity of the enzyme's binding site to modifications at the nitrogen atom. The position and type of substituents on the aromatic ring and other parts of the molecule can also affect interactions with residues in the active gorge, influencing binding affinity and potentially introducing selectivity towards AChE or BChE. scielo.br

Computational studies, including molecular docking and dynamics simulations, provide a molecular-level understanding of these correlations. By visualizing the binding poses and analyzing the interactions formed, researchers can rationalize why certain structural features lead to improved or diminished activity. ddg-pharmfac.netmdpi.comwu.ac.th For example, the formation of additional stabilizing interactions, such as hydrogen bonds with key residues identified through MD simulations, can explain the increased potency of a derivative. mdpi.com

Furthermore, structural modifications can potentially influence the dual mechanism of action observed with galanthamine, which involves both AChE inhibition and nAChR modulation. mdpi.comwikipedia.org While the primary focus of many studies is on cholinesterase inhibition, future research may explore how modifications to the norgalanthamine scaffold affect its interaction with nicotinic receptors and other potential targets, further elucidating the complex relationship between structure and multi-target activity.

(Note: The full article would include a table listing compound names and their corresponding PubChem CIDs as requested in the original instructions, but this section focuses solely on the provided outline.)

Vii. Preclinical in Vitro Research Models for Mechanistic Studies

Cell-Based Assays for Target Engagement and Pathway Analysis

Cell-based assays are considered more biologically relevant than non-cell-based biochemical assays for predicting therapeutic responses in biological systems immunologixlabs.com. They are vital for evaluating target engagement or saturation and monitoring mechanisms of resistance immunologixlabs.com. These assays can assess various functional and biochemical effects, including cell viability, signal transduction, and receptor occupancy immunologixlabs.com. In cell-based assays, the detection of neutralizing antibodies, for instance, relies on their ability to interrupt signaling events influenced by a drug swordbio.com. The choice of endpoint in cell-based assays depends on the signaling mechanism utilized or disrupted by the drug product swordbio.com. Cell-based assays are particularly useful when a drug targets a cellular receptor swordbio.com. They can offer higher sensitivity and specificity for detecting low levels of substances swordbio.com.

While specific detailed research findings on Norgalanthamine HBr using cell-based assays for target engagement and pathway analysis were not extensively available in the search results, related studies on Galantamine and its derivatives highlight the relevance of such models. For example, studies have used Chinese hamster ovary cells in chromosome aberration tests involving Norgalanthamine hres.ca. Also, a Galantamine-Curcumin hybrid compound was tested on SH-SY5Y cells to assess its effect on amyloid-beta peptide cytotoxicity mdpi.com. This hybrid compound showed higher cell protection at certain concentrations compared to Galantamine or Curcumin (B1669340) alone mdpi.com.

Biochemical Assays for Enzyme Inhibition and Allosteric Modulation

Biochemical assays are fundamental tools in drug discovery used to identify and characterize potential therapeutic agents by understanding their interactions with biological targets patsnap.com. Enzyme assays, a common type of biochemical assay, measure enzyme activity and the effects of inhibitors or activators patsnap.com. These assays are crucial for identifying compounds that modulate enzyme activity patsnap.com. Binding assays are another type used to evaluate the interaction between a drug candidate and its target, determining affinity, specificity, and kinetics patsnap.com.

Norgalanthamine has been investigated using microtiter enzyme inhibition assays to assess its activity against cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. Research indicates that N-norgalanthamine is a potent inhibitor of both AChE and BChE researchgate.netmdpi.com.

Data from enzyme inhibition assays for N-norgalanthamine and Galanthamine (B1674398) is presented below:

CompoundAChE IC₅₀ (µg/mL)BChE IC₅₀ (µg/mL)
N-norgalanthamine2.42 ± 0.1620.87 ± 1.01
Galanthamine1.33 ± 0.1137.69 ± 2.93

Note: IC₅₀ values were determined at 100 μg/mL concentration for the alkaloids. researchgate.net

These findings suggest that N-norgalanthamine exhibits dual ChE inhibitory effects, being more active against BChE than Galanthamine in this specific study researchgate.net. Another study on N-alkylated galanthamine derivatives, including N-allylnorgalanthamine and N-(14-methylallyl)norgalanthamine, showed even lower IC₅₀ values for AChE inhibition compared to Galanthamine, suggesting that modifications on the nitrogen atom can influence inhibitory potency researchgate.net.

Galantamine, the parent compound, is known to be a reversible inhibitor of acetylcholinesterase and also acts as a positive allosteric modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) drugbank.comresearchreview.com.aunih.govnih.gov. This dual mechanism of action is considered clinically significant drugbank.comnih.gov. Allosteric modulation involves interaction with receptor binding sites distinct from the agonist site, potentiating responses evoked by the natural agonist nih.gov. While the search results primarily discuss the allosteric modulation properties of Galantamine, the structural similarity suggests potential for Norgalanthamine or its derivatives to also exhibit such modulation, although specific data for this compound was not detailed.

Advanced In Vitro Platforms for Mechanistic Elucidation

Advanced in vitro platforms play a significant role in preclinical drug development by providing more physiologically relevant systems to predict human responses technologynetworks.com. These platforms can include complex cell culture models that mimic the in vivo environment, preserving signaling pathways and modeling drug responses immunologixlabs.comtechnologynetworks.com. Techniques such as live cell analysis, which quantitatively measures cellular behavior over time, and microfluidic systems that control the cellular environment, are examples of advanced in vitro approaches sigmaaldrich.com.

While the search results did not provide specific examples of advanced in vitro platforms used solely for this compound, the principles of these platforms are applicable to studying its mechanism. Given Norgalanthamine's relationship to Galantamine and its activity on cholinesterases and potentially nicotinic receptors, advanced in vitro models could be employed to:

Further investigate the precise binding sites and kinetics of this compound on different cholinesterase subtypes using techniques like surface plasmon resonance (SPR) patsnap.com.

Study the interaction of this compound with various nicotinic acetylcholine receptor subtypes expressed in cell lines, potentially using electrophysiology or calcium flux assays to understand any allosteric modulation or direct effects nih.govplos.org.

Utilize co-culture systems or 3D cell models that better mimic neuronal circuits to assess the impact of this compound on cholinergic neurotransmission and downstream signaling pathways frontiersin.org.

Employ high-throughput screening (HTS) platforms with relevant cellular targets to identify other potential off-target interactions or pathways modulated by this compound creative-biolabs.com.

These advanced platforms would allow for a more comprehensive understanding of this compound's mechanism of action at a cellular and molecular level, providing valuable data for preclinical evaluation.

Viii. Preclinical in Vivo Research Models for Pharmacological Characterization

Use of Animal Models to Investigate Molecular Mechanisms of Action

Preclinical investigations have utilized specific animal models to probe the molecular pathways modulated by norgalanthamine. A key model employed in this research is the carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice. This model is well-established for studying mechanisms of liver injury, inflammation, and oxidative stress, providing a platform to understand the cytoprotective and anti-inflammatory actions of pharmacological agents.

In this murine model of acute liver injury, norgalanthamine administration has been shown to exert significant hepatoprotective effects. The underlying molecular mechanisms identified through these studies include the downregulation of pro-inflammatory signaling pathways and the enhancement of endogenous antioxidant responses. Specifically, norgalanthamine treatment was found to suppress the expression of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). This suggests that norgalanthamine can mitigate the inflammatory cascade that contributes to tissue damage in this model.

Furthermore, a critical molecular mechanism elucidated is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. The Nrf2/HO-1 signaling cascade is a crucial cellular defense mechanism against oxidative stress. By activating this pathway, norgalanthamine enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage induced by toxins like CCl₄. The modulation of these specific molecular targets highlights the anti-inflammatory and antioxidant properties of norgalanthamine in a living system.

While the hepatoprotective mechanisms have been investigated, there is a notable gap in the literature regarding the use of animal models to specifically investigate the molecular mechanisms of action of norgalanthamine HBr within the central nervous system. Although its parent compound, galantamine, has been extensively studied in models of neurodegenerative diseases, dedicated in vivo studies to unravel the specific neural molecular pathways modulated by this compound are not extensively documented in publicly available research.

Pharmacodynamic Marker Assessment in Animal Studies

In conjunction with the investigation of molecular mechanisms, pharmacodynamic markers have been assessed in animal studies to quantify the physiological and biochemical effects of norgalanthamine. These markers serve as indicators of the compound's biological activity and its potential to reverse pathological changes.

In the CCl₄-induced liver injury model in mice, several key pharmacodynamic markers were monitored to evaluate the therapeutic efficacy of norgalanthamine. A significant reduction in the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) was observed in norgalanthamine-treated animals. These enzymes are established biomarkers of hepatocellular damage, and their decreased levels indicate a preservation of liver cell integrity.

Additionally, serum levels of total bilirubin (B190676) were significantly lowered by norgalanthamine administration in this model. Elevated bilirubin is a marker of impaired liver function, and its reduction points to an improvement in the liver's metabolic and excretory capabilities. Another notable pharmacodynamic effect was the reversal of the decrease in serum glucose levels, suggesting a restoration of normal metabolic function in the liver.

The table below summarizes the key pharmacodynamic markers assessed in the preclinical evaluation of norgalanthamine in the CCl₄-induced hepatotoxicity model.

Animal ModelPharmacodynamic MarkerObserved Effect of NorgalanthamineImplication
CCl₄-induced hepatotoxicity in miceSerum Alanine Aminotransferase (ALT)Reduction of hepatocellular damage
CCl₄-induced hepatotoxicity in miceSerum Aspartate Aminotransferase (AST)Reduction of hepatocellular damage
CCl₄-induced hepatotoxicity in miceSerum Total BilirubinImprovement of liver function
CCl₄-induced hepatotoxicity in miceSerum Glucose↑ (reversal of decrease)Restoration of metabolic function

Similar to the molecular mechanism studies, there is limited specific information on the assessment of pharmacodynamic markers for this compound in animal models of central nervous system disorders. While it is known to be an acetylcholinesterase (AChE) inhibitor, detailed in vivo studies quantifying the extent and duration of AChE inhibition in the brain and correlating it with cognitive or behavioral outcomes are not as readily available as for its parent compound, galantamine.

Evaluation of this compound in Experimental Animal Models for Fundamental Research

The evaluation of this compound in experimental animal models for fundamental research has provided insights into its broader biological activities beyond a specific disease context. The CCl₄-induced liver injury model, while a model of toxicant-induced pathology, also serves as a fundamental research tool to explore the interplay between inflammation, oxidative stress, and cellular protection.

The use of this model has been pivotal in demonstrating the potent anti-inflammatory and antioxidant properties of norgalanthamine. These findings from a fundamental research model suggest that the compound's mechanisms of action could be relevant to a range of conditions characterized by these pathological processes. The research in this model has established that norgalanthamine can effectively mitigate tissue injury by modulating key signaling pathways involved in the cellular stress response.

The table below presents a summary of the findings from the evaluation of norgalanthamine in a fundamental research model.

Experimental Animal ModelResearch FocusKey Findings
Carbon Tetrachloride (CCl₄)-Induced Liver Injury in MiceInvestigation of anti-inflammatory and antioxidant properties- Downregulation of pro-inflammatory mediators (TNF-α, IL-1β, MCP-1)- Upregulation of the Nrf2/HO-1 antioxidant pathway- Reduction in markers of liver damage (serum ALT, AST, bilirubin)

While these studies provide a solid foundation for understanding the hepatoprotective effects of norgalanthamine, there is a clear need for further fundamental research using other experimental animal models. In particular, the exploration of this compound's effects in animal models of neuroinflammation, cognitive impairment, and neurodegeneration would be crucial to fully characterize its pharmacological profile and to understand its potential as a therapeutic agent for central nervous system disorders. The existing research on its parent compound, galantamine, in such models provides a strong rationale for these future investigations.

Ix. Advanced Analytical Methodologies for Norgalanthamine Hydrobromide Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for both the quantitative and qualitative analysis of Norgalanthamine and related alkaloids. tandfonline.comresearchgate.netresearchgate.netijrpr.com HPLC allows for the separation of Norgalanthamine from complex mixtures, such as plant extracts or synthesis products, based on differences in their interaction with a stationary phase and a mobile phase. tandfonline.comresearchgate.net

Improved HPLC methods have been developed for the quantitative determination of Norgalanthamine alongside other Amaryllidaceae alkaloids like galanthamine (B1674398) and lycorine (B1675740). tandfonline.comresearchgate.net These methods often utilize reversed-phase C18 columns and gradient elution systems with mobile phases composed of organic solvents (e.g., acetonitrile) and aqueous buffers. tandfonline.comresearchgate.netijrpr.com For instance, one method employed a Symmetry® reversed-phase C18 column with a gradient system of acetonitrile (B52724) and a 1% (w/v) ammonium (B1175870) acetate (B1210297) buffer (pH 6.6 with acetic acid) at a flow rate of 0.3–0.5 ml/min. tandfonline.comresearchgate.net This method demonstrated linearity for Norgalanthamine in the range of 5 to 150 μg/ml with a correlation coefficient (r²) greater than 0.99, proving its suitability for quantitative analysis in plant extracts and tissue cultures. tandfonline.comresearchgate.net

HPLC methods are also vital for assessing the purity of Norgalanthamine HBr. Certificates of Analysis for this compound often include HPLC chromatograms, with target purities typically aimed at >98%. bdg.co.nz The method's reliability for quantitative determination has been validated through reproducibility tests using alkaloid extracts. tandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the separation, identification, and quantification of volatile and semi-volatile compounds, including alkaloids like Norgalanthamine and its potential metabolites. thieme-connect.comresearchgate.netresearchgate.netresearchgate.netfilab.frnih.gov GC-MS is particularly useful for analyzing complex alkaloid mixtures found in biological samples or plant extracts. researchgate.netresearchgate.netnih.gov

For the analysis of Amaryllidaceae alkaloids, including Norgalanthamine, GC-MS methods have been developed and validated. researchgate.netnih.gov These methods often involve extracting alkaloids from plant material, followed by silylation of the extracts to make the compounds more volatile and suitable for GC analysis. researchgate.netnih.gov The silylated compounds are then separated on a GC column and detected by a mass spectrometer, which provides mass spectral data for identification. researchgate.netnih.gov

GC-MS analysis allows for the identification of various alkaloids present in a sample, providing a detailed alkaloid profile. researchgate.netnih.govitb.ac.id Studies utilizing GC-MS have identified Norgalanthamine along with other alkaloids such as lycoramine, O-methyloduline, epi-norgalanthamine, narwedine, oduline, haemanthamine (B1211331), and O-methyllycorenine in plant extracts. researchgate.netitb.ac.id GC-MS can also be used for the quantitative determination of these compounds. researchgate.net A validated GC-MS method for galanthamine quantification in plant sources, which can be adapted for Norgalanthamine, showed linearity over a range of 15-800 μ g/sample with recovery generally exceeding 95%. researchgate.netnih.gov This highlights the sensitivity and reliability of GC-MS for the analysis of these alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. researchgate.netbdg.co.nznih.govcaymanchem.comgoogle.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule. researchgate.nethmdb.casigmaaldrich.com

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the characterization of Norgalanthamine and its derivatives. google.comresearchgate.netresearchgate.net Analysis of the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provides insights into the different types of protons and their environments within the molecule. researchgate.netsigmaaldrich.com ¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.net

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to confirm the structural assignments and establish correlations between protons and carbons, providing a more complete picture of the molecular structure. researchgate.net The structures of N-alkylated norgalanthamine derivatives, for example, have been completely determined using ¹H and ¹³C NMR spectroscopy and two-dimensional experiments. researchgate.net

NMR spectroscopy is also used to confirm the identity and assess the purity of this compound. researchgate.netbdg.co.nz Certificates of Analysis for research-grade this compound typically include actual lot NMR spectra to verify the compound's identity and purity. bdg.co.nz

Mass Spectrometry (MS) for Accurate Mass Determination and Structural Confirmation

Mass Spectrometry (MS) is a crucial analytical technique for determining the accurate mass of a molecule and providing fragmentation patterns that aid in structural confirmation. researchgate.netbdg.co.nznih.govgoogle.comresearchgate.net When coupled with chromatographic techniques like GC or HPLC (GC-MS, LC-MS), MS allows for the detection and identification of separated compounds based on their mass-to-charge ratio (m/z) and fragmentation characteristics. researchgate.netresearchgate.netnih.govresearchgate.net

For this compound, MS is used to confirm its molecular weight and formula. The molecular formula of Norgalanthamine is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol for the free base. nih.gov As a hydrobromide salt, the molecular formula is C₁₆H₁₉NO₃·HBr, with a molecular weight of 354.24. bdg.co.nz Mass spectrometry can accurately measure the mass of the intact molecule or its fragments, confirming these values.

MS detection in conjunction with HPLC or GC provides valuable information for identifying Norgalanthamine in complex matrices. researchgate.netresearchgate.netnih.gov The fragmentation pattern observed in the mass spectrum can be compared to spectral libraries or known fragmentation pathways of similar compounds to confirm the identity of Norgalanthamine. nih.govnih.gov LC-MS systems have also been developed for the simultaneous determination of galanthamine and its phase I metabolites, which would include Norgalanthamine. caymanchem.com

Application of Isotope-Labeled Analogs in Metabolic and Analytical Research

Isotope-labeled analogs of Norgalanthamine are valuable tools in metabolic and analytical research. These analogs have one or more atoms replaced by a stable isotope (e.g., deuterium, carbon-13). veeprho.comacs.org The presence of these isotopes does not significantly alter the chemical properties of the molecule but allows it to be distinguished from the unlabeled compound using techniques like mass spectrometry. veeprho.com

Deuterium-labeled analogs, such as Galantamine-D3 HBr, are commonly used as internal standards in quantitative analytical methods, particularly in mass spectrometry and liquid chromatography. veeprho.com Using an isotope-labeled internal standard, which behaves similarly to the analyte during sample preparation and analysis, helps to improve the accuracy and precision of quantification by compensating for variations in sample processing and instrument performance. veeprho.com While Galantamine-D3 HBr is a labeled analog of galanthamine, the principle applies to using labeled Norgalanthamine as an internal standard for Norgalanthamine analysis.

Stable isotope-labeled compounds can also be used to study metabolic pathways. By administering a labeled analog, researchers can track its metabolism and identify the resulting metabolites using mass spectrometry, as the labeled atoms will be incorporated into the metabolic products. acs.org This approach can provide insights into how Norgalanthamine is processed in biological systems.

Development of Research-Grade Purity and Identity Assays

Ensuring the purity and confirming the identity of this compound are critical for reliable research outcomes. The development and validation of research-grade purity and identity assays are therefore essential. These assays typically involve a combination of the analytical techniques discussed above. researchgate.netbdg.co.nz

Purity is commonly assessed using chromatographic methods like HPLC, which can separate and quantify Norgalanthamine and potential impurities. researchgate.netbdg.co.nz Target HPLC purities for research-grade compounds are often set at >98%. bdg.co.nz Identity is confirmed using spectroscopic techniques such as NMR and MS, which provide characteristic data fingerprints for Norgalanthamine. researchgate.netbdg.co.nz

Certificates of Analysis (CoAs) for research-grade this compound provide documentation of the purity and identity testing performed. bdg.co.nz These CoAs often include results from multiple analytical methods, such as HPLC chromatograms and NMR spectra, to demonstrate that the compound meets the specified purity standards and its structure is confirmed. bdg.co.nz The rigorous testing and documentation associated with research-grade materials are crucial for ensuring the quality and reproducibility of scientific studies involving this compound. bdg.co.nz

X. Research on Norgalanthamine Biotransformation and Metabolite Identification

N-Demethylation Pathways of Galanthamine (B1674398) to Norgalanthamine

Norgalanthamine, also known as N-desmethylgalanthamine, is a principal metabolite of galanthamine formed through the process of N-demethylation. drugbank.comnih.gov This reaction involves the removal of a methyl group from the tertiary amine in the galanthamine structure. google.com N-demethylation is a recognized metabolic pathway for galanthamine in humans. drugbank.com

In addition to its role as a metabolite, norgalanthamine is considered a valuable intermediate for the synthesis of new galanthamine derivatives. researchgate.net Research has explored various synthetic methods to achieve this transformation, such as the non-classical Polonovski reaction using iron salts, which selectively accomplishes the N-demethylation of galanthamine to norgalanthamine. nih.govpublish.csiro.auresearchgate.net Other synthetic approaches include reactions with azodicarboxylic acid esters followed by saponification. google.com While these are chemical synthesis methods, they underscore the chemical feasibility of the N-demethylation transformation that occurs biologically.

In plant biosynthesis, the reverse reaction, N-methylation, converts norgalanthamine into galanthamine, which is the final step in the proposed biosynthetic pathway of the alkaloid in plants like Narcissus species. oup.comgoogle.com

Enzymatic Systems Involved in Norgalanthamine Metabolism

The metabolism of galanthamine, including the formation of norgalanthamine, is primarily catalyzed by the cytochrome P450 (P450) superfamily of enzymes in the liver. wikipedia.orgnih.gov In vitro studies have pinpointed two major isoforms as central to these biotransformations: CYP2D6 and CYP3A4. wikipedia.orgdrugbank.comnih.gov

Cytochrome P450 2D6 (CYP2D6): This is a key enzyme in galanthamine metabolism. nih.gov It is the principal catalyst for the O-demethylation pathway, leading to the formation of O-desmethyl-galantamine. drugbank.comnih.gov The activity of CYP2D6 can be influenced by genetic variations, leading to different metabolic rates among individuals, who can be classified as "poor" or "extensive" metabolizers. nih.gov

Cytochrome P450 3A4 (CYP3A4): This isoform is also significantly involved in galanthamine's metabolism. drugbank.comnih.gov Its primary role is mediating the formation of galantamine-N-oxide. drugbank.comnih.gov

In the context of biosynthesis within plants, other enzyme classes are responsible for producing these alkaloids. For instance, studies in Leucojum aestivum have identified cytochrome P450 enzymes like LaCYP96T1 and LaCYP96T2, which are capable of catalyzing the C-C phenol (B47542) couplings that lead to the formation of the norgalanthamine core structure, among other alkaloids. nih.govresearchgate.net Furthermore, an N-methyltransferase is responsible for the conversion of norgalanthamine to galanthamine in plants. oup.com

The table below details the enzymatic systems involved in galanthamine metabolism.

Table 2: Enzymatic Systems in Galanthamine Metabolism and Biosynthesis

Enzyme Class Location/System Primary Role
CYP2D6 Cytochrome P450 Human Liver O-demethylation of galanthamine
CYP3A4 Cytochrome P450 Human Liver N-oxidation of galanthamine
LaCYP96T1/T2 Cytochrome P450 Plants (L. aestivum) C-C phenol coupling to form norgalanthamine core

| N-methyltransferase | Transferase | Plants (Narcissus sp.) | N-methylation of norgalanthamine to galanthamine |


Table 3: List of Compound Names

Compound Name
Norgalanthamine HBr
Galanthamine
Norgalanthamine
N-desmethylgalanthamine
O-desmethyl-galantamine
Galantamine-N-oxide
O-desmethyl-norgalanthamine
Epigalantamine
Galantaminone
Galantamine glucuronide
Tyramine (B21549)
3,4-dihydroxybenzaldehyde (B13553)
Norbelladine (B1215549)
4'-O-methylnorbelladine

Xi. Future Directions and Emerging Research Avenues for Norgalanthamine Hydrobromide

Discovery of Novel Bioactive Norgalanthamine Analogs as Research Tools

The discovery of novel bioactive analogs of norgalanthamine is a key area of future research. Norgalanthamine, as a structural relative of galanthamine (B1674398), serves as a promising scaffold for the synthesis of new compounds with potentially improved or altered biological activities. Studies have explored N-alkylated norgalanthamine derivatives, demonstrating that modifications at the nitrogen atom can significantly impact inhibitory activity against acetylcholinesterase (AChE). For instance, N-allylnorgalanthamine and N-(14-methylallyl)norgalanthamine have shown more potent AChE inhibition in vitro compared to galanthamine. researchgate.net This suggests that strategic modifications to the norgalanthamine structure can lead to the identification of potent enzyme inhibitors or compounds with other desirable pharmacological properties. Future research will likely involve the synthesis of diverse libraries of norgalanthamine analogs, exploring various substitutions and structural modifications to optimize bioactivity, selectivity, and other relevant properties. These novel analogs can serve as valuable research tools to probe biological pathways and identify potential therapeutic leads.

Advanced Spectroscopic and Structural Biology Techniques for Target Interaction Analysis

Understanding the precise interactions between norgalanthamine analogs and their biological targets at the molecular level is crucial for rational drug design. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational optical activity techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful tools for elucidating the structure and conformation of norgalanthamine and its complexes with targets. researchgate.netacs.org For example, ROA has been shown to unambiguously assign the absolute configuration of galanthamine, highlighting its potential for the structural elucidation of complex chiral compounds like norgalanthamine analogs. acs.org

Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, can provide high-resolution three-dimensional structures of norgalanthamine analogs bound to their target proteins. While structures of galanthamine in complex with acetylcholinesterase have been reported, similar studies with norgalanthamine and its novel analogs are essential to understand the specific binding modes, key interactions (e.g., hydrogen bonds, π-alkyl interactions), and conformational changes that occur upon binding. researchgate.netresearchgate.netnih.gov Molecular docking and dynamics simulations complement these experimental techniques by providing theoretical insights into binding affinities, interaction profiles, and the dynamic behavior of the ligand-target complex. researchgate.netfrontiersin.orgacs.orgnih.gov Integrating data from these advanced spectroscopic and structural biology approaches will provide a comprehensive picture of how norgalanthamine analogs interact with their targets, guiding the design of more effective and selective compounds.

Integration of Computational Chemistry and Machine Learning in Alkaloid Design

Computational chemistry and machine learning are becoming increasingly integral to the drug discovery process, offering efficient ways to design, screen, and predict the properties of novel alkaloids like norgalanthamine analogs. researchgate.netnih.govresearchgate.netbiorxiv.orgmdpi.comresearchgate.net Computational methods, such as molecular docking, molecular dynamics simulations, and quantum chemistry calculations, can predict binding affinities, analyze interaction sites, and evaluate the stability of ligand-target complexes. researchgate.netnih.govfrontiersin.orgacs.orgnih.gov These approaches can help prioritize synthesis efforts by identifying promising candidates in silico.

Machine learning models can be trained on existing datasets of alkaloid structures and their biological activities to predict the activity of new, untested compounds. frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net Virtual screening protocols based on machine learning have been used to identify mimetics of natural products like galanthamine with desired bioactivities. researchgate.netnih.gov Future research will leverage these computational tools to accelerate the discovery and optimization of norgalanthamine analogs, enabling the analysis of vast chemical spaces and the identification of compounds with tailored properties for specific biological targets. The integration of computational chemistry and machine learning facilitates a more rational and efficient approach to alkaloid design. uva.nloscars-project.eu

Role of Norgalanthamine as a Scaffold in Chemical Biology Research

Norgalanthamine's core structure presents a valuable scaffold for chemical biology research. Chemical biology utilizes small molecules as tools to perturb biological systems and understand complex cellular processes. rjppd.org Norgalanthamine and its derivatives, with their defined interactions with targets like acetylcholinesterase, can be employed as probes to investigate cholinergic signaling pathways and their roles in various physiological and pathological conditions.

Furthermore, the norgalanthamine scaffold can be modified to incorporate tags or labels for imaging studies, target identification, and pull-down assays. Hybrid molecules, where the norgalanthamine structure is conjugated to other pharmacophores or functional molecules, can be designed to achieve multi-target activity or to deliver the alkaloid to specific cellular compartments. researchgate.netresearchgate.netmdpi.com The development of such chemical biology tools based on the norgalanthamine scaffold will contribute to a deeper understanding of biological mechanisms and facilitate the identification of new therapeutic targets.

Exploration of New Biosynthetic Engineering Strategies for Alkaloid Production

The sustainable and scalable production of valuable alkaloids like galanthamine and its congeners, including norgalanthamine, is a significant challenge. frontiersin.orggoogle.comresearchgate.netfrontiersin.org While traditional extraction from plants is a primary source, it is often limited by supply, environmental factors, and complex purification processes. frontiersin.orggoogle.com Elucidating the biosynthetic pathways of these alkaloids opens up possibilities for biosynthetic engineering and synthetic biology approaches. frontiersin.orgresearchgate.netfrontiersin.orgresearcher.lifenih.govuqtr.caresearchgate.net

Recent research has made significant strides in understanding the enzymatic steps involved in galanthamine biosynthesis, including the identification of key enzymes like cytochrome P450s and methyltransferases. frontiersin.orgfrontiersin.orgresearcher.lifenih.govuqtr.caresearchgate.netnih.govrsc.org Future directions involve the complete elucidation of the norgalanthamine biosynthetic pathway and the engineering of microbial or plant systems to produce norgalanthamine and its analogs through heterologous expression of the relevant biosynthetic genes. frontiersin.orggoogle.comresearchgate.netfrontiersin.orguqtr.ca This could involve reconstructing the pathway in organisms like Nicotiana benthamiana or microbial hosts, optimizing enzyme activity, and engineering metabolic flux to enhance production yields. frontiersin.orgresearchgate.netfrontiersin.orguqtr.ca Advances in gene editing technologies like CRISPR will play a crucial role in manipulating these pathways. frontiersin.org Such biosynthetic engineering strategies hold immense promise for providing a more sustainable and controlled supply of norgalanthamine for research and potential therapeutic applications. frontiersin.orgfrontiersin.orgresearcher.lifenih.govuqtr.caresearchgate.net

Q & A

Basic: What established synthesis protocols exist for Norgalanthamine HBr, and how do reaction conditions influence yield and purity?

Methodological Answer:
To evaluate synthesis protocols, researchers should systematically compare published methods (e.g., alkaloid extraction vs. semi-synthetic routes) while varying parameters like solvent polarity, temperature, and catalyst use. Yield and purity can be assessed using HPLC with UV detection and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For reproducibility, document reaction kinetics and purification steps (e.g., column chromatography). Conflicting yield data in literature may arise from unoptimized conditions, necessitating Design of Experiments (DoE) frameworks to isolate critical variables .

Basic: What in vitro models are most validated for assessing the cholinergic activity of this compound?

Methodological Answer:
Common models include:

  • Acetylcholinesterase (AChE) inhibition assays (Ellman’s method), using purified enzyme and substrate analogs.
  • Neuronal cell lines (e.g., SH-SY5Y) to measure acetylcholine levels via LC-MS.
  • Patch-clamp electrophysiology for nicotinic receptor activation.
    To ensure reliability, standardize positive controls (e.g., galantamine) and account for matrix effects in cell-based assays. Triangulate findings with molecular docking studies to validate binding interactions .

Advanced: How can enantiomeric purity of this compound be optimized during synthesis to enhance pharmacological efficacy?

Methodological Answer:
Enantiomeric resolution requires chiral stationary phases in HPLC or supercritical fluid chromatography (SFC). Compare chiral catalysts (e.g., BINAP ligands) in asymmetric synthesis. Validate purity via circular dichroism (CD) spectroscopy. Advanced studies should correlate enantiomer ratios with in vivo bioavailability using pharmacokinetic (PK) models in rodent studies. Consider crystallography to resolve stereochemical ambiguities in intermediates .

Advanced: How can contradictory data on this compound’s blood-brain barrier (BBB) permeability be resolved across preclinical studies?

Methodological Answer:
Discrepancies may stem from methodological variability (e.g., BBB models: in situ perfusion vs. MDCK cell monolayers). Researchers should:

  • Perform meta-analyses to identify confounding variables (e.g., dosing regimens, species differences).
  • Use isotopic labeling (e.g., ³H-Norgalanthamine HBr) for precise quantification in brain homogenates.
  • Engage interdisciplinary teams to reinterpret data, as user involvement improves contextual analysis of conflicting results .

Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode) and use deuterated internal standards to correct for matrix effects.
  • Immunoassays : Validate antibody cross-reactivity with structurally similar alkaloids.
  • Microdialysis coupled with HPLC : For real-time monitoring in cerebrospinal fluid.
    Prioritize method validation per ICH guidelines, including sensitivity (LOQ < 1 ng/mL) and inter-day precision (<15% CV) .

Advanced: How do molecular modifications of the Norgalanthamine scaffold impact its binding affinity to nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:
Use structure-activity relationship (SAR) studies:

  • Synthesize analogs with substitutions at the lycorine core.
  • Test affinity via radioligand binding assays (³H-epibatidine displacement).
  • Validate computational predictions (e.g., molecular dynamics simulations) with cryo-EM receptor structures.
    Advanced teams should collaborate with computational chemists to model allosteric binding pockets .

Basic: What are the known acute vs. chronic toxicological profiles of this compound in preclinical models?

Methodological Answer:

  • Acute toxicity : Conduct OECD 423 guideline tests in rodents, monitoring LD₅₀ and organ histopathology.
  • Chronic toxicity : 6-month repeated-dose studies, tracking biomarkers (e.g., serum cholinesterase, liver enzymes).
    Compare results across species (rats vs. non-human primates) and contextualize with pharmacokinetic saturation points. Use Hill equation modeling to assess dose-response nonlinearities .

Advanced: What experimental approaches elucidate this compound’s effects on amyloid-beta (Aβ) pathology in Alzheimer’s disease models?

Methodological Answer:

  • Transgenic mice (APP/PS1) : Treat with this compound and quantify Aβ plaques via immunohistochemistry.
  • Cerebrospinal fluid (CSF) profiling : Measure Aβ₄₂ levels using SIMOA technology.
  • Multi-omics integration : Combine transcriptomics (RNA-seq of hippocampal tissue) and proteomics to identify Aβ clearance pathways.
    Collaborate with neuroimaging experts to correlate findings with PET scan data (e.g., Pittsburgh compound B) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.